molecular formula C10H6SSe B14506496 Naphtho[1,8-cd]-1,2-thiaselenole CAS No. 64869-35-8

Naphtho[1,8-cd]-1,2-thiaselenole

Cat. No.: B14506496
CAS No.: 64869-35-8
M. Wt: 237.19 g/mol
InChI Key: CNVRUDFAIBEQAB-UHFFFAOYSA-N
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Description

Naphtho[1,8-cd]-1,2-thiaselenole is a heterocyclic compound that incorporates both sulfur and selenium atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,8-cd]-1,2-thiaselenole typically involves the cyclization of naphthalene derivatives with sulfur and selenium-containing reagents. One common method includes the use of palladium-catalyzed cross-coupling reactions followed by cycloisomerization. For instance, the reaction of 1,8-dihalonaphthalene with thiol and selenol under palladium catalysis can yield the desired thiaselenole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,8-cd]-1,2-thiaselenole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides and selenoxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol and selenol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include sulfoxides, selenoxides, thiols, selenols, and various substituted naphthothiaselenoles.

Scientific Research Applications

Naphtho[1,8-cd]-1,2-thiaselenole has several scientific research applications:

Mechanism of Action

The mechanism by which Naphtho[1,8-cd]-1,2-thiaselenole exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, leading to the inhibition of specific pathways. The presence of sulfur and selenium atoms allows for unique redox properties, which can be exploited in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,8-cd]-1,2-thiophene: Similar structure but contains only sulfur.

    Naphtho[1,8-cd]-1,2-selenophene: Similar structure but contains only selenium.

    Naphtho[1,8-bc]pyran: Contains oxygen instead of sulfur or selenium.

Uniqueness

Naphtho[1,8-cd]-1,2-thiaselenole is unique due to the simultaneous presence of both sulfur and selenium atoms, which imparts distinct electronic and chemical properties.

Properties

CAS No.

64869-35-8

Molecular Formula

C10H6SSe

Molecular Weight

237.19 g/mol

IUPAC Name

2-thia-3-selenatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene

InChI

InChI=1S/C10H6SSe/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H

InChI Key

CNVRUDFAIBEQAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)S[Se]C3=CC=C2

Origin of Product

United States

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